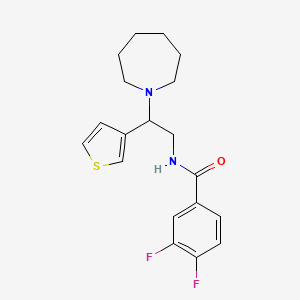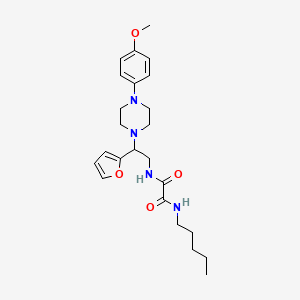![molecular formula C16H13N5O B2586586 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone CAS No. 1796946-79-6](/img/structure/B2586586.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DPPM is a heterocyclic organic molecule that contains a pyrido[4,3-d]pyrimidine ring system fused to a quinoxaline ring system. The compound has a molecular weight of 328.36 g/mol and a molecular formula of C18H13N5O.
科学的研究の応用
Synthesis and Chemical Properties
Tautomeric Structures and Synthesis Techniques : A study by Kurasawa et al. (1989) explored the tautomeric structure of dihydropyrazolo[1,5-a]-pyrimidin-7-one in solution, leading to the synthesis of novel 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation. This work highlights innovative synthetic pathways for similar compounds and provides insights into their structural dynamics in different solvents Kurasawa et al., 1989.
Conformational Analysis : Another study conducted by Karkhut et al. (2014) synthesized a compound similar in structure to the requested chemical, revealing through conformational analysis how the presence of certain substituents influences the molecule's stability and structure. This research provides valuable information for the design of related compounds with desired physical and chemical properties Karkhut et al., 2014.
Spectroscopic and Theoretical Studies
- Spectroscopic Properties : Research by Al-Ansari (2016) investigated the spectroscopic properties of compounds related to the requested chemical, focusing on their electronic absorption, excitation, and fluorescence properties. The study combined experimental results with quantum chemistry calculations, enhancing the understanding of the compounds' behaviors in various solvents Al-Ansari, 2016.
Biological Activities
- Antimicrobial and Anticancer Agents : A study by Al-Juboori (2020) explored the synthesis of new dihydropyridine derivatives, examining their antibacterial and antifungal activities. Though not directly mentioning the requested compound, this research illustrates the potential biological applications of structurally similar molecules Al-Juboori, 2020.
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQVMKCZPOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
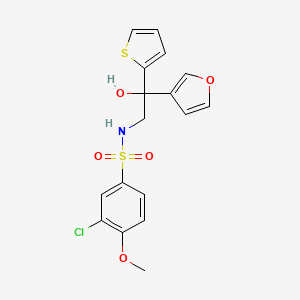
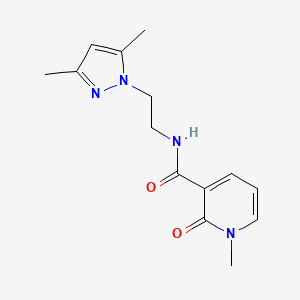
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
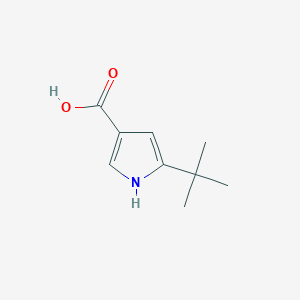
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
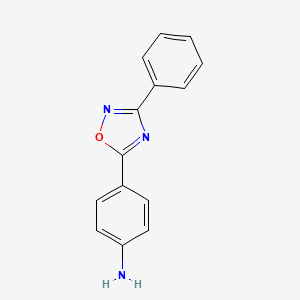
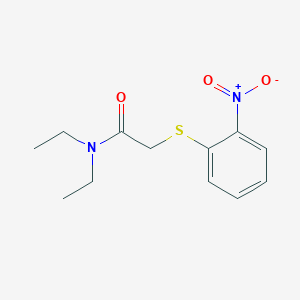
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)
